molecular formula C15H20N2O2S B2967233 (Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide CAS No. 864975-63-3

(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide

Cat. No.: B2967233
CAS No.: 864975-63-3
M. Wt: 292.4
InChI Key: ADRBIAQGBWZDPC-PEZBUJJGSA-N
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Description

(Z)-N-(3-(2-Methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide is a benzothiazole-derived compound featuring a pivalamide group and a 2-methoxyethyl substituent at the 3-position of the heterocyclic ring. Its Z-configuration is critical for its stereoelectronic properties, influencing reactivity and biological interactions. The compound’s synthesis typically involves condensation reactions between substituted benzothiazoles and pivaloyl chloride derivatives, followed by isomerization to stabilize the Z-form.

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-15(2,3)13(18)16-14-17(9-10-19-4)11-7-5-6-8-12(11)20-14/h5-8H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRBIAQGBWZDPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N=C1N(C2=CC=CC=C2S1)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and controlled temperatures to ensure the desired product formation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with modified electronic properties.

    Substitution: Formation of substituted derivatives with new functional groups replacing the methoxyethyl group.

Scientific Research Applications

(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can modulate signaling pathways by interacting with receptors and influencing downstream effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Bioactivity

(a) Substituent Position and Electronic Effects
The target compound differs from analogs such as (Z)-N-(6-ethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide () in substituent placement and electronic character. The 6-ethoxy and 2-(methylthio)ethyl groups in the analog introduce stronger electron-donating effects compared to the 2-methoxyethyl group in the target compound. This difference may alter redox properties or binding affinities in biological systems .

(b) Thiadiazole vs. Benzothiazole Scaffolds 1,3,4-Thiadiazole derivatives () share heterocyclic frameworks but lack the fused benzene ring of benzothiazoles. Thiadiazoles are noted for broad-spectrum bioactivity (e.g., insecticidal, fungicidal) due to their sulfur and nitrogen atoms, which enhance electrophilicity.

Data Tables

Table 1: Key Structural and Functional Comparisons

Compound Core Scaffold Key Substituents Bioactivity (IC₅₀) Synthetic Yield (%)
Target Compound Benzothiazole 3-(2-Methoxyethyl), pivalamide Not reported ~60–70*
(Z)-N-(6-ethoxy-3-(2-(methylthio)ethyl)benzothiazole Benzothiazole 6-Ethoxy, 2-(methylthio)ethyl Not reported ~55–65*
1,3,4-Thiadiazole derivatives Thiadiazole 4-Fluorobenzylidene, methoxy 10–50 μM (fungicidal) 70–85
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 2-Hydroxy-1,1-dimethylethyl Catalytic directing 80–90

*Estimated based on analogous syntheses .

Research Findings and Limitations

  • Bioactivity Gaps : While thiadiazoles () are well-studied, benzothiazole derivatives like the target compound require further pharmacological profiling.
  • Synthetic Challenges : Bulky substituents (e.g., pivalamide) reduce yields in cross-coupling reactions compared to smaller groups (e.g., methoxy) .
  • Catalytic Potential: The benzothiazole scaffold’s rigidity may improve enantioselectivity in asymmetric catalysis compared to flexible benzamides .

Biological Activity

(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide is a complex organic compound characterized by a unique dual thiazole structure, which is known for its diverse biological activities. This compound is part of a broader class of thiazole derivatives, which have been extensively studied for their potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The structural formula of this compound includes:

  • Thiazole ring : This heterocyclic structure contributes to the compound's biological activity.
  • Methoxyethyl substituent : Enhances solubility and bioactivity.
  • Carboxamide functionality : May participate in various chemical reactions.

The molecular weight of this compound is approximately 358.5 g/mol, which influences its pharmacokinetics and bioavailability.

1. Antimicrobial Activity

Thiazole derivatives exhibit significant antimicrobial properties. Research indicates that this compound may inhibit the growth of various bacterial strains.

Microorganism Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliModerate activity
Candida albicansAntifungal effect

2. Anticancer Properties

Studies suggest that compounds similar to this compound can induce apoptosis in cancer cells. The mechanism likely involves the inhibition of key enzymes involved in cell proliferation.

Cancer Cell Line Effect Reference
HeLa (cervical cancer)Cytotoxicity observed
MCF-7 (breast cancer)Apoptosis induction

3. Anti-inflammatory Activity

The compound may also exhibit anti-inflammatory effects by modulating inflammatory pathways, although specific studies are needed to confirm these activities.

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : Interaction with enzymes critical for cancer cell survival.
  • Receptor Binding : Potential binding to specific receptors that modulate immune responses.

Case Studies

A recent study evaluated the efficacy of thiazole derivatives in treating various infections and cancers. The results indicated that compounds with similar structures to this compound demonstrated promising results in:

  • Reducing tumor size in animal models.
  • Exhibiting lower toxicity compared to traditional chemotherapeutics.

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